![molecular formula C21H18F3N3OS B4079097 N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4079097.png)
N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide
Overview
Description
N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide, also known as BPTP, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders. In
Mechanism of Action
The mechanism of action of N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide involves the inhibition of specific proteins involved in the cell cycle and the protection of neurons from damage. N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in the regulation of the cell cycle. By inhibiting these proteins, N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide can prevent the growth of cancer cells. In neurodegenerative disorders, N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has been shown to protect neurons from damage by inhibiting the activity of glycogen synthase kinase 3β (GSK3β), which is involved in the regulation of neuronal apoptosis.
Biochemical and Physiological Effects
N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has been shown to have significant biochemical and physiological effects. In cancer treatment, N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorders, N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has been shown to protect neurons from damage and improve cognitive function. N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has several advantages for lab experiments, including its high purity and stability. However, N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has not been extensively studied in vivo, which limits its potential applications in the field of medicine.
Future Directions
There are several future directions for the study of N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide. One potential direction is the development of new synthesis methods to increase yield and purity. Another direction is the study of the in vivo effects of N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide, which could provide valuable information for its potential applications in the field of medicine. Additionally, the study of N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide in combination with other drugs could lead to the development of new and more effective treatments for cancer and neurodegenerative disorders.
Scientific Research Applications
N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders. In cancer treatment, N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in the cell cycle. In neurodegenerative disorders, N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has been shown to protect neurons from damage and improve cognitive function.
properties
IUPAC Name |
N-benzyl-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c1-14(19(28)25-13-15-8-4-2-5-9-15)29-20-26-17(16-10-6-3-7-11-16)12-18(27-20)21(22,23)24/h2-12,14H,13H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRIGOOWJYOUGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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